molecular formula C18H15Cl2F3N4O2 B2838393 3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine CAS No. 250714-01-3

3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine

Cat. No.: B2838393
CAS No.: 250714-01-3
M. Wt: 447.24
InChI Key: CVRZSNNXQBBPLZ-UHFFFAOYSA-N
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Description

3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby permanently inhibiting its enzymatic activity [https://www.ncbi.nlm.nih.gov/books/NBK542194/]. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, and its dysregulation is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders [https://www.nature.com/articles/nrd.2017.198]. This compound is therefore a valuable pharmacological tool for investigating BCR-mediated signaling cascades in cellular models of diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Research utilizing this inhibitor focuses on elucidating the mechanisms of B-cell activation, proliferation, and survival, providing critical insights for developing targeted therapies in immunology and oncology. Its irreversible mechanism offers the advantage of sustained target suppression, making it particularly useful for long-term cell culture studies and in vivo disease model validation.

Properties

IUPAC Name

[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F3N4O2/c19-12-1-3-13(4-2-12)25-17(28)29-26-14-5-7-27(8-6-14)16-15(20)9-11(10-24-16)18(21,22)23/h1-4,9-10H,5-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRZSNNXQBBPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₅Cl₂F₃N₄O
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various pathogens:

Compound NamePathogenMIC (μg/mL)Mechanism of Action
Compound AStaphylococcus aureus15.6Inhibition of cell wall synthesis
Compound BEscherichia coli31.2Disruption of nucleic acid synthesis
Compound CPseudomonas aeruginosa7.8Inhibition of protein synthesis

Studies suggest that the presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through modulation of specific cellular pathways. Research indicates that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

  • Case Study : A study evaluated a related compound's effect on human cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 μM. The mechanism was attributed to apoptosis induction through activation of caspase pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Biofilm Disruption : The compound may interfere with biofilm formation in bacteria, enhancing susceptibility to antibiotic treatment .
  • Quorum Sensing Inhibition : It may disrupt communication among bacterial populations, further reducing virulence .

Safety and Toxicity

While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicity studies on related compounds indicate moderate toxicity at higher concentrations but significant therapeutic windows at lower doses.

Comparison with Similar Compounds

Structural Analogues

Core Pyridine Derivatives

3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)pyridine Structure: Shares the pyridine core with -Cl (position 3), -CF₃ (position 5), and a piperidinyl group (position 2) but lacks the imino-carbamate moiety .

3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7j) Structure: Features a benzyloxy-phenyl group instead of the piperidino-imino-carbamate . Key Data: MW = 482.01 g/mol, m.p. = 62.3–63.8°C, 91.5% yield . Significance: The trifluoromethoxy (-OCF₃) group enhances lipophilicity compared to the carbamate, which may influence herbicidal activity .

3-Chloro-2-(3-chloro-4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (5c) Structure: Replaces the carbamate with a trifluoromethylthio (-SCF₃) group . Key Data: MW = 495.98 g/mol, m.p. = 82.0–83.5°C, 94.0% yield .

Piperidine/Piperazine Derivatives

2-Amino-6-[4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile Structure: Contains a piperazine ring instead of piperidino and additional cyano (-CN) groups . Significance: The piperazine moiety improves solubility, while cyano groups may enhance hydrogen-bonding interactions in biological systems .

5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Structure: Integrates a pyrimidinyl-piperazine group and a cyano substituent . Impact: The dimethylamino (-NMe₂) group introduces basicity, which could affect pharmacokinetic properties .

Physicochemical Properties

Compound MW (g/mol) Melting Point (°C) LogP (Predicted) Key Spectral Data (¹H NMR)
Target Compound 426.82 N/A ~3.5* N/A
7j 482.01 62.3–63.8 ~4.2 δ 8.98 (s, 1H, pyridine-H)
5c 495.98 82.0–83.5 ~4.8 δ 9.02 (s, 1H, pyridine-H)
Piperazino-dicarbonitrile 408.76 N/A ~2.1 δ 6.80 (s, 1H, pyridine-H)
  • *Predicted LogP (octanol-water) based on substituents: The target compound’s carbamate group may reduce lipophilicity compared to 5c’s -SCF₃.

Q & A

Q. What safety protocols are critical for handling this compound in a lab setting?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H313/H319 hazards) .
  • Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal to hydrolyze reactive intermediates .

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